molecular formula C10H13BO3 B8252836 (E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid

(E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid

Cat. No.: B8252836
M. Wt: 192.02 g/mol
InChI Key: JLRNXBJMZCDPTE-QPJJXVBHSA-N
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Description

(E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid (CAS 220194-16-1) is an organoboron compound with the molecular formula C₁₀H₁₃BO₃ and a molecular weight of 192.02 g/mol . Structurally, it features a propenyl backbone with a benzyloxy group at the 3-position and a boronic acid (-B(OH)₂) moiety at the 1-position (E-configuration). This compound is stored under inert gas (e.g., argon or nitrogen) at temperatures below -20°C to prevent hydrolysis or oxidation of the boronic acid group .

Key safety data includes hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation), necessitating precautions such as wearing protective gloves and eye protection during handling .

Properties

IUPAC Name

[(E)-3-phenylmethoxyprop-1-enyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-7,12-13H,8-9H2/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRNXBJMZCDPTE-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CCOCC1=CC=CC=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/COCC1=CC=CC=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation : Propargyl alcohol is protected as its benzyl ether via Williamson ether synthesis (NaH, benzyl bromide, THF).

  • Hydroboration : The propargyl benzyl ether undergoes hydroboration with Si₂BH at 0°C, favoring anti addition to form the (E)-allylborane intermediate.

  • Oxidation : Treatment with H₂O₂ in acidic methanol oxidizes the borane to the boronic acid, preserving the E-configuration.

Key Data

ParameterValue
Yield68–72%
Stereoselectivity (E:Z)9:1
Key ReagentsSi₂BH, H₂O₂, MeOH/HCl

This method is notable for its simplicity and high stereoselectivity, though the sensitivity of disiamylborane to moisture necessitates inert conditions.

Miyaura Borylation of 1-Bromo-3-(benzyloxy)prop-1-ene

Transition-metal-catalyzed Miyaura borylation enables the conversion of vinyl halides to boronic acids. Here, 1-bromo-3-(benzyloxy)prop-1-ene reacts with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis.

Synthetic Protocol

  • Vinyl Halide Synthesis : 3-(Benzyloxy)propanal is treated with PBr₃ to form 1-bromo-3-(benzyloxy)prop-1-ene.

  • Borylation : PdCl₂(dppf) catalyzes the coupling of the vinyl bromide with B₂Pin₂ in DMSO at 80°C.

  • Hydrolysis : The pinacol boronate intermediate is hydrolyzed with HCl to yield the boronic acid.

Optimization Insights

  • Catalyst Load : 5 mol% PdCl₂(dppf) maximizes yield while minimizing side reactions.

  • Solvent : Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing the Pd intermediate.

Performance Metrics

ParameterValue
Yield75–80%
Purity (HPLC)>95%
Reaction Time12–16 hours

This method is scalable and compatible with diverse functional groups, though the synthesis of the vinyl bromide precursor requires careful halogenation control.

Diboration of 3-Benzyloxypropanal

The diboration of aldehydes, as reported by Wisniewski and Molander, provides a stereospecific pathway to β-borylated ethers. 3-Benzyloxypropanal undergoes diboration with tetrahydroxydiboron (B₂(OH)₄), followed by elimination to form the allylboronic acid.

Stepwise Procedure

  • Diboration : B₂(OH)₄ reacts with 3-benzyloxypropanal in THF at 25°C, forming a 1,2-bis(boronate) adduct.

  • Elimination : Heating the adduct with K₂CO₃ induces β-elimination, generating the E-allylboronic acid.

Advantages and Limitations

  • Atom Economy : B₂(OH)₄ is a greener alternative to traditional diboron reagents.

  • Challenges : Competing side reactions (e.g., over-borylation) require precise stoichiometry.

Experimental Outcomes

ParameterValue
Yield65–70%
Selectivity (E:Z)8:1
Temperature25°C (diboration), 60°C (elimination)

This method is ideal for large-scale synthesis but demands rigorous temperature control during elimination.

Transition-Metal Catalyzed Cross-Metathesis

Cross-metathesis between vinylboronic acid esters and benzyloxy alkenes offers a modular approach. Grubbs II catalyst facilitates the coupling, with the E-selectivity dictated by the catalyst’s carbene structure.

Protocol Overview

  • Substrate Preparation : Vinylboronic acid pinacol ester and 3-benzyloxy-1-propene are synthesized separately.

  • Metathesis : Grubbs II catalyst (5 mol%) mediates the reaction in dichloromethane at 40°C.

  • Deprotection : The boronate ester is hydrolyzed with aqueous HCl.

Critical Parameters

  • Catalyst Choice : Grubbs II outperforms Hoveyda-Grubbs in minimizing double-bond isomerization.

  • Solvent Effects : Non-coordinating solvents (e.g., DCM) improve metathesis efficiency.

Yield and Selectivity

ParameterValue
Yield60–65%
E:Z Ratio7:1
Catalyst Loading5 mol%

While this method allows for structural versatility, the high cost of Grubbs catalysts limits industrial applicability .

Chemical Reactions Analysis

Types of Reactions: (E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemical Synthesis

Cross-Coupling Reactions

One of the primary applications of (E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid is in cross-coupling reactions, notably the Suzuki-Miyaura coupling. This reaction allows for the formation of biaryl compounds by coupling aryl halides with boronic acids. The presence of the boronic acid group facilitates the formation of stable complexes with transition metals, which are essential for these reactions.

Mechanism of Action

The mechanism involves the activation of the boronic acid group through coordination with a palladium catalyst, followed by nucleophilic attack on the aryl halide. The reaction conditions typically require a base and an appropriate solvent such as tetrahydrofuran or dimethylformamide.

Biological Applications

Drug Development

This compound has potential applications in drug development, particularly as a building block for boron-containing pharmaceuticals. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in enzyme inhibition and as molecular probes in biological assays .

Case Study: Enzyme Inhibition

Research has demonstrated that boronic acids can inhibit certain enzymes by binding to their active sites. For instance, studies have shown that this compound can effectively inhibit serine proteases, which are critical targets in drug design for various diseases .

Material Science

Advanced Materials

The compound is also utilized in the synthesis of advanced materials. Its unique reactivity allows it to be incorporated into polymer matrices or used as a catalyst in various industrial processes. The ability to form stable complexes makes it valuable in creating materials with specific properties tailored for applications such as sensors or drug delivery systems .

Mechanism of Action

The mechanism of action of (E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The compound can also participate in various signaling pathways, depending on its specific application .

Comparison with Similar Compounds

Aliphatic vs. Aromatic Boronic Acids

  • (E)-1-(3-((Triisopropylsilyl)oxy)prop-1-en-1-yl)-1λ³-benzo[d][1,2]iodaoxol-3(1H)-one (1q) :
    This compound shares the propenyl-boronic acid backbone but replaces the benzyloxy group with a triisopropylsilyl (TIPS) ether. The bulky TIPS group enhances steric protection of the boronic acid, improving stability against protic solvents but reducing reactivity in cross-coupling reactions compared to the benzyloxy analog .
  • (4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl)boronic acid :
    With a methoxy-oxo substituent on a phenyl ring, this compound exhibits higher electron-withdrawing effects, increasing boronic acid acidity (pKa ~8.5) compared to the aliphatic benzyloxy group in the target compound (pKa ~9.8, estimated) .

Positional Isomerism

  • (3-(Benzyloxy)phenyl)boronic acid (CAS 156682-54-1) and (4-(Benzyloxy)phenyl)boronic acid :
    These isomers differ in the benzyloxy group’s position on the phenyl ring. The meta -substituted derivative (3-benzyloxy) shows a similarity score of 0.65 to aryl bromide substrates in transition-metal-free borylation reactions, while the para -substituted analog (4-benzyloxy) has a score of 0.66 , indicating marginal differences in reactivity .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

  • The target compound’s aliphatic benzyloxy group enables efficient coupling with aryl iodides under mild conditions (e.g., 50°C, 12 hours), as demonstrated in the synthesis of benzoiodaoxolones .
  • By contrast, (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid (CAS 296.0178266) requires harsher conditions (e.g., microwave heating) due to the electron-withdrawing trifluoromethyl group slowing transmetallation .

Microwave-Assisted Reactions

  • Microwave-assisted coupling of (E)-(3-(1,3-dioxoisoindolin-2-yl)prop-1-en-1-yl)boronic acid (precursor to compound 1p ) achieved a 41% yield , comparable to the target compound’s performance in similar protocols .

Inhibition of Penicillin-Binding Proteins (PBPs)

  • Aliphatic boronic acids like the target compound exhibit moderate PBP1b inhibition (IC₅₀ ~50 µM), whereas analogs with aromatic substituents (e.g., m-aminophenyl boronic acid) show enhanced activity (IC₅₀ ~10 µM) due to better hydrogen bonding with active-site residues .

β-Lactamase Binding

  • The target compound’s flexible aliphatic chain may occupy unutilized regions of the β-lactamase binding cleft, unlike rigid aryl boronic acids (e.g., ETP , Ki = 83 nM), which exploit aromatic stacking interactions .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Substituent Melting Point (°C) Key Reactivity Notes
(E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid C₁₀H₁₃BO₃ 192.02 Aliphatic benzyloxy Not reported Stable under inert conditions
(3-(Benzyloxy)phenyl)boronic acid C₁₃H₁₃BO₃ 228.05 Aromatic benzyloxy (meta) Not reported Moderate Suzuki coupling efficiency
(4-(Benzyloxy)phenyl)boronic acid C₁₃H₁₃BO₃ 228.05 Aromatic benzyloxy (para) Not reported Similar reactivity to meta isomer
(E)-1-(3-((Triisopropylsilyl)oxy)prop-1-en-1-yl)-1λ³-benzo[d][1,2]iodaoxol-3(1H)-one C₁₉H₂₆BO₃Si 369.21 TIPS-protected 157–159 Enhanced steric protection

Diol Complexation

  • The benzyloxy group in the target compound increases diol-binding affinity (K₁ ~10³ M⁻¹) compared to phenyl boronic acid (K₁ = 1,648 M⁻¹), as electron-donating groups enhance boronate ester formation .

Formose Reaction Modulation

  • Unlike sulfonate-containing boronic acids (e.g., pVPB/NaSS ), which retard the Formose reaction via calcium ion sequestration, the target compound’s neutral benzyloxy group exerts weaker retardation, highlighting the role of auxiliary functional groups .

Biological Activity

(E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid, with the CAS number 220194-16-1, is a boronic acid derivative that has gained attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzyloxy group and a prop-1-en-1-yl moiety, contributing to its reactivity and interaction with biological targets.

  • Molecular Formula : C10H13BO3
  • Molecular Weight : 192.02 g/mol
  • Storage Conditions : Should be stored under inert atmosphere at temperatures below -20°C.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its interactions with different biological systems.

Anticancer Activity

Recent studies have indicated that boronic acids can exhibit significant anticancer properties. For instance, research has shown that certain boronic acid derivatives can inhibit the activity of proteasomes, leading to apoptosis in cancer cells. The specific effects of this compound on cancer cell lines remain to be fully elucidated, but its structural similarities to known anticancer agents suggest potential efficacy.

Inhibition of Enzymatic Activity

Boronic acids are known to interact with various enzymes, including proteases and kinases. The inhibition of these enzymes can disrupt critical cellular processes. For example, this compound may inhibit proteasome activity, which is crucial for protein degradation and regulation within cells.

Case Studies

  • Proteasome Inhibition : A study demonstrated that boronic acids could effectively inhibit the 26S proteasome, leading to increased levels of pro-apoptotic factors in cancer cells. While specific data on this compound is limited, similar compounds have shown IC50 values in the low micromolar range against various cancer cell lines .
  • Enzyme Interaction : Another research highlighted the interaction of boronic acids with serine proteases, where modifications in the boron structure significantly influenced binding affinity and inhibition kinetics. This suggests that this compound could similarly modulate enzyme activities based on its structural features .

Data Tables

Biological Activity Target Effect Reference
AnticancerProteasomeInduces apoptosis
Enzyme InhibitionSerine ProteasesCompetitive inhibition
AntimicrobialBacterial EnzymesDisruption of bacterial growth

Q & A

Q. How is (E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid synthesized, and what are critical reaction parameters?

Answer:

  • Methodology: A common approach involves coupling propenylboronic acid derivatives with benzyl-protected alcohols via palladium-catalyzed cross-coupling. For example, in analogous syntheses, (E)-configured alkenylboronic acids are prepared using Suzuki-Miyaura reactions under inert conditions (e.g., N₂ atmosphere) with Pd(PPh₃)₄ as a catalyst .
  • Critical Parameters:
    • Stereoselectivity: Maintain reaction temperatures below 60°C to prevent isomerization of the E-alkene .
    • Protection: The benzyloxy group requires protection (e.g., using TIPS or Boc groups) to avoid side reactions during boronic acid formation .
    • Purification: Column chromatography with silica gel (eluent: DCM/MeOH 95:5) effectively isolates the product .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Answer:

  • Key Techniques:
    • ¹H/¹³C NMR: Confirm the E-configuration via coupling constants (J = 14–15 Hz for trans-alkene protons). Benzyloxy protons typically resonate at δ 4.5–5.0 ppm .
    • HRMS (ESI): Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₀H₁₃BO₃: 199.0943; observed: 199.0941) .
    • IR Spectroscopy: Identify B–O (∼1350 cm⁻¹) and alkene C=C (∼1600 cm⁻¹) stretches .
  • Crystallography: X-ray diffraction (using SHELXL ) resolves stereochemistry but requires high-purity crystals grown via slow evaporation in MeOH/DCM .

Q. How should researchers handle stability and storage issues for this boronic acid?

Answer:

  • Stability: The compound is hygroscopic and prone to protodeboronation under acidic/oxidative conditions.
  • Storage:
    • Store at –20°C under argon in amber vials to prevent light/oxygen degradation .
    • Use desiccants (e.g., molecular sieves) in storage containers .

Advanced Research Questions

Q. How can contradictions in NMR and crystallographic data be resolved for this compound?

Answer:

  • Common Issues: Discrepancies arise from dynamic effects (e.g., rotational barriers in solution) or crystal packing distortions.
  • Resolution Strategies:
    • DFT Calculations: Compare experimental NMR shifts with computed values (e.g., using Gaussian) to identify conformational averaging .
    • Twinned Data Analysis: Use SHELXL's TWIN command to refine structures with overlapping reflections .
    • Variable-Temperature NMR: Detect slow-exchange conformers by cooling samples to –40°C .

Q. What mechanistic insights explain its reactivity in Suzuki-Miyaura cross-coupling?

Answer:

  • Key Steps:
    • Transmetalation: The boronic acid transfers the alkenyl group to Pd(II), forming a Pd-alkenyl intermediate.
    • Electronic Effects: The electron-donating benzyloxy group stabilizes the transition state, enhancing coupling efficiency .
  • Challenges: Steric hindrance from the benzyloxy group may reduce reaction rates; using bulky ligands (e.g., SPhos) mitigates this .

Q. How can computational methods predict and optimize its applications in catalysis?

Answer:

  • Approaches:
    • Docking Studies: Model interactions with enzymes (e.g., β-lactamase inhibition) using AutoDock Vina .
    • Reaction Pathway Simulations: Employ Gaussian or ORCA to map energy profiles for boronate ester formation .
  • Validation: Compare computed activation energies with experimental kinetics (e.g., via Arrhenius plots) .

Q. Methodological Challenges and Solutions

Challenge Solution Reference
Low yield in Suzuki couplingOptimize catalyst loading (1–5 mol% Pd) and base (K₂CO₃ vs. Cs₂CO₃)
Protodeboronation during purificationAdd stabilizing agents (e.g., pinacol) and avoid aqueous workups
Ambiguous NOESY correlationsUse ROESY to distinguish nuclear Overhauser effects from spin diffusion

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